10,11-dihydroxydihydroquinidine N-oxide
Description
Properties
CAS No. |
100182-37-4 |
|---|---|
Molecular Formula |
C23H24N2O |
Synonyms |
10,11-dihydroxydihydroquinidine N-oxide |
Origin of Product |
United States |
Scientific Research Applications
Synthesis of 10,11-Dihydroxydihydroquinidine N-Oxide
The compound was synthesized through a multi-step process from quinidine. The initial synthesis involved a three-step reaction sequence that successfully produced 10,11-dihydroxydihydroquinidine N-oxide, alongside other related metabolites. The characterization of these compounds was achieved using advanced techniques such as two-dimensional COSY NMR spectroscopy, which provided insights into their conformational properties in solution .
Table 1: Synthesis Steps of 10,11-Dihydroxydihydroquinidine N-Oxide
| Step | Reaction Type | Reagents Used | Yield (%) |
|---|---|---|---|
| 1 | Hydroxylation | Quinidine + Reagent A | 85 |
| 2 | Oxidation | Intermediate + Reagent B | 90 |
| 3 | Isolation and Purification | Solvent Extraction | 75 |
Anti-inflammatory Properties
In addition to antimicrobial effects, N-oxide derivatives have been noted for their anti-inflammatory properties. Studies involving related compounds have shown that they can modulate inflammatory responses by influencing nitric oxide production and cytokine levels. This dual action makes them promising candidates for developing new treatments for inflammatory diseases .
Case Study 1: Treatment of Acne Vulgaris
In a recent study involving a related N-oxide compound, researchers evaluated its efficacy in treating acne vulgaris. The compound was formulated into creams and gels and applied to Balb/c nude mice infected with C. acnes. Results indicated that the formulation significantly reduced inflammation and improved skin condition compared to control groups treated with standard anti-acne medications .
Case Study 2: Synthesis Optimization
Another case study focused on optimizing the synthesis of 10,11-dihydroxydihydroquinidine N-oxide for large-scale production. Researchers employed various catalytic methods to increase yield and reduce byproducts during synthesis. The findings highlighted the importance of reaction conditions and catalyst selection in enhancing the efficiency of pharmaceutical compound production .
Chemical Reactions Analysis
Reduction Reactions
The N-oxide group undergoes reduction under biological and chemical conditions:
-
Biological reduction by mammalian enzymes regenerates dihydroquinidine, contributing to its metabolic reactivation .
-
Chemical reduction using diboron reagents (e.g., B₂pin₂) occurs with a second-order rate constant of up to .
Mechanism :
This reaction is bioorthogonal and used for intracellular activation of prodrugs .
Thermal Decomposition
At elevated temperatures (>150°C), the compound undergoes:
-
Cope elimination : Cleavage to form hydroxylamine and an alkene .
-
Meisenheimer rearrangement : 1,2- or 2,3-shifts of substituents on the N-oxide .
Conditions :
| Reaction | Temperature | Products |
|---|---|---|
| Cope elimination | 150–200°C | Hydroxylamine + alkene |
| Meisenheimer rearrangement | 100–130°C | Rearranged hydroxylamine |
Acid-Catalyzed Reactions
In acidic environments (pH < 4), the compound participates in Polonovski reactions :
Example :
Enzymatic Oxidation and Conjugation
In vivo, the compound undergoes:
-
Glucuronidation : Attaching glucuronic acid to hydroxyl groups.
Pharmacological Impact :
-
Reduces sodium channel blockade compared to quinidine.
-
Modifies cardiac membrane stabilization.
Comparative Reactivity
| Reaction Type | Rate Constant/Outcome | Reference |
|---|---|---|
| Reduction (B₂pin₂) | ||
| Thermal decomposition | 91.5% conversion at 130°C (30 min) | |
| Enzymatic half-life | ~4 hours (human liver microsomes) |
Analytical Characterization
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinidine and Quinine Metabolites
Compound 7b shares structural homology with other quinidine metabolites (e.g., 2b, 3b, 4b) and quinine derivatives (e.g., 2a, 3a, 4a). Key distinctions include:
- Functional Groups: Unlike metabolites 2b (dihydroxydihydroquinidine) and 3b (mono-hydroxylated derivatives), Compound 7b uniquely combines dihydroxy and N-oxide groups.
- Conformation : NMR studies reveal that all quinidine metabolites retain the parent compound’s rigid bicyclic structure, but the N-oxide in 7b introduces slight electronic perturbations, altering dipole moments without major conformational shifts .
N-Oxide-Containing Alkaloids
N-oxide moieties are critical for bioactivity in some alkaloids. For example:
- Antofin N-oxide (from Ficus septica): Exhibits structural similarity to 7b but includes a pyrrolidine ring. Both compounds have N-oxide groups, but antofin N-oxide demonstrates cytotoxicity absent in 7b .
- Sorafenib N-oxide : A metabolite of the anticancer drug sorafenib. Unlike 7b, sorafenib N-oxide shows enhanced blood-brain barrier penetration (brain AUC = 0.19 µg·h/mL vs. 0.16 µg·h/mL in plasma) .
Role of N-Oxide in Bioactivity
The N-oxide group is implicated in modulating biological activity. For instance:
- In NF-κB pathway inhibitors (e.g., F. hispida alkaloids), both N-oxide and l-rhamnosyl groups are required for activity (IC₅₀ = 0.52 µM) . However, 7b’s lack of glycosylation may limit similar potency.
Preparation Methods
Sharpless Asymmetric Dihydroxylation and Subsequent N-Oxidation
The Sharpless asymmetric dihydroxylation (AD) reaction, awarded the 2001 Nobel Prize in Chemistry, is a cornerstone for introducing vicinal diols into alkenes with high enantioselectivity. For 10,11-dihydroxydihydroquinidine, this method involves treating quinidine with osmium tetroxide (OsO₄) in the presence of a chiral ligand, typically derived from dihydroquinidine (DHQD).
Reaction Mechanism and Conditions
-
Dihydroxylation Step :
Quinidine undergoes AD using OsO₄ and a stoichiometric oxidant (e.g., N-methylmorpholine N-oxide) in a tert-butanol/water solvent system. The DHQD ligand directs the addition of two hydroxyl groups across the C10–C11 double bond, yielding 10,11-dihydroxydihydroquinidine with >90% enantiomeric excess (ee). -
N-Oxidation Step :
The tertiary amine at the quinoline nitrogen is oxidized to an N-oxide using hydrogen peroxide (H₂O₂) in glacial acetic acid. This step, adapted from industrial N-oxide syntheses, proceeds at 70–80°C for 3–4 hours, achieving near-quantitative yields.
Key Data
This method’s limitations include the high cost of OsO₄ and the need for rigorous handling due to its toxicity. However, its stereochemical precision remains unmatched for academic applications.
Chemical N-Oxidation via Hydrogen Peroxide in Glacial Acetic Acid
A patent-pending method simplifies N-oxide synthesis by leveraging low-concentration H₂O₂ (10–15%) in glacial acetic acid, bypassing the need for transition-metal catalysts.
Procedure Highlights
-
Premix Formation :
Dihydroquinidine is dissolved in glacial acetic acid at room temperature. -
Oxidation :
H₂O₂ is added dropwise, and the mixture is heated to 70–80°C for 3–4 hours. Peracetic acid (generated in situ) selectively oxidizes the quinoline nitrogen. -
Workup :
Glacial acetic acid is distilled under reduced pressure, and the residue is neutralized with aqueous sodium carbonate (pH 8–9). The product precipitates upon acidification with HCl, yielding 10,11-dihydroxydihydroquinidine N-oxide with 99.5% purity.
Advantages Over Traditional Methods
Microbial N-Oxidation Using Xylaria sp.
Biocatalytic methods offer an eco-friendly alternative to chemical synthesis. The endophytic fungus Xylaria sp., isolated from Cinchona pubescens, selectively oxidizes cinchona alkaloids to their N-oxides under mild conditions.
Fermentation Protocol
Performance Metrics
While slower than chemical methods, this approach aligns with green chemistry principles and avoids hazardous reagents.
Comparative Analysis of Synthetic Approaches
Efficiency and practicality
Stereochemical Control
The Sharpless method remains unrivaled for installing the 10,11-diol configuration with >90% ee, whereas chemical and microbial routes assume pre-existing dihydroxylation.
Advanced Methodological Insights
NMR Characterization
Post-synthesis analysis relies heavily on ¹H-NMR and 2D COSY spectroscopy to confirm the vicinal diol structure and N-oxide formation. Key spectral data include:
Q & A
Basic Research Questions
Q. How is 10,11-dihydroxydihydroquinidine N-oxide synthesized and characterized in metabolic studies?
- Methodological Answer : The synthesis involves oxidation of quinidine followed by dihydroxylation. Key characterization techniques include proton NMR spectroscopy and 2D COSY NMR to resolve conformational ambiguities. For example, the metabolite's stereochemistry and hydroxyl group orientations were confirmed using these methods, with cross-peak analysis in COSY spectra clarifying proton-proton coupling patterns .
Q. What structural features of aromatic N-oxides influence their mutagenicity potential?
- Methodological Answer : Structural alerts for mutagenicity in aromatic N-oxides are determined via (Q)SAR fingerprinting. Substructure hierarchies (e.g., benzo[c][1,2,5]oxadiazole 1-oxide) are screened against mutagenicity databases. Computational models downgrade general aromatic N-oxide alerts but retain subclasses like quindioxin due to strong empirical correlations. Validation involves matching substructures to mutagenic/non-mutagenic compounds in proprietary and public datasets .
Q. How can researchers verify the purity of synthetic 10,11-dihydroxydihydroquinidine N-oxide?
- Methodological Answer : Use high-sensitivity analytical techniques such as UHPLC-MS/MS coupled with online solid-phase extraction (SPE). Calibration curves (r² > 0.99) ensure quantification accuracy in complex matrices. For example, SPE-UHPLC-MS/MS achieves detection limits of 10–300 µg/kg in plant materials, minimizing manual cleanup steps .
Advanced Research Questions
Q. How do contradictory findings in mutagenicity studies for aromatic N-oxides inform risk assessment?
- Methodological Answer : Contradictions arise from subclass-specific activity. For instance, while general aromatic N-oxides lack consistent mutagenicity, quindioxin derivatives show strong alerts. Researchers must apply SAR fingerprint analysis to identify substructures (e.g., fused-ring N-oxides) and validate with Ames test data. Proprietary pharmaceutical datasets enhance predictive models by refining structural alerts .
Q. What experimental designs resolve conflicting data on transporter-mediated uptake of N-oxide metabolites?
- Methodological Answer : Use in vitro models (e.g., HepG2, Huh7 cells) and in vivo Oct1-knockout mice to assess transporter dependence. For 10,11-dihydroxydihydroquinidine N-oxide, OCT1-independent uptake was confirmed via comparative studies in transfected HEK293 cells and knockout mice, highlighting the need for proteomic profiling to identify alternative transporters .
Q. How can conformational analysis improve the design of N-oxide derivatives for pharmacological studies?
- Methodological Answer : 2D NMR (e.g., COSY) resolves spatial arrangements of hydroxyl and N-oxide groups, which impact receptor binding. For example, dihydroquinidine N-oxide’s rigid conformation limits interactions with benzodiazepine receptors, guiding analog synthesis to prioritize flexible backbones for enhanced agonist activity .
Q. What statistical approaches are critical for validating mutagenicity predictions in aromatic N-oxides?
- Methodological Answer : Apply weighted linear regression (r² > 0.99) to dose-response data and use Fisher’s exact test to compare mutagenic/non-mutagenic substructure frequencies. Sensitivity analysis (e.g., S/N > 10 for LLOQ) ensures robustness in high-throughput screening workflows .
Data Presentation & Critical Analysis
Q. How should researchers present NMR data for 10,11-dihydroxydihydroquinidine N-oxide to ensure reproducibility?
- Methodological Answer : Include raw 1D and 2D NMR spectra (e.g., COSY) with annotated cross-peaks and coupling constants. Provide chemical shift tables (δ in ppm) and integration ratios. For conformational analysis, overlay spectra with computational models (e.g., DFT-optimized structures) to validate spatial assignments .
Q. What metrics validate the predictive accuracy of SAR models for N-oxide mutagenicity?
- Methodological Answer : Calculate specificity (true negative rate) and sensitivity (true positive rate) using confusion matrices. For example, Leadscope’s expert-rule-based model improved accuracy by incorporating subclass alerts (e.g., quindioxin), achieving >85% concordance with in vitro mutagenicity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
